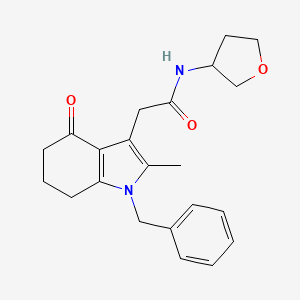![molecular formula C16H24N4O2 B5581482 N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5581482.png)
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a methoxyphenyl group, a piperazine ring, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the condensation of 2-methoxybenzaldehyde with 3-(4-methylpiperazin-1-yl)propanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is involved in inflammatory and cancer pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
- N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
- N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19-9-11-20(12-10-19)8-7-16(21)18-17-13-14-5-3-4-6-15(14)22-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLIXPDJVPYDSS-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5581400.png)
![2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5581407.png)


![METHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5581424.png)
![1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B5581446.png)

![5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5581453.png)
![6-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5581455.png)
![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5581463.png)



![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5581492.png)
